Spiro[4.5]decan-1-amine hydrochloride
CAS No.: 1955547-24-6
VCID: VC4700901
Molecular Formula: C10H20ClN
Molecular Weight: 189.73
* For research use only. Not for human or veterinary use.
![Spiro[4.5]decan-1-amine hydrochloride - 1955547-24-6](/images/structure/VC4700901.png)
Description |
Spiro[4.5]decan-1-amine hydrochloride is a derivative of spiro[4.5]decan-1-amine, which is a compound featuring a spirocyclic structure with ten carbon atoms, seventeen hydrogen atoms, and one nitrogen atom in its base form. The addition of hydrochloride transforms it into a salt form that enhances its stability and solubility in aqueous solutions. Synthesis MethodsThe synthesis of spiro[4.5]decan-1-amine can be achieved through several methods: Eschenmoser rearrangement: This method involves transforming bromo-substituted cyclohexenols into spirocyclic intermediates under controlled conditions.Once synthesized, converting it into the hydrochloride salt involves reacting the amine with hydrochloric acid. Research Findings and ApplicationsSpiro compounds are known for their potential therapeutic effects due to their unique spatial configurations that facilitate interactions with biological targets: Biological InteractionsThese compounds can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity towards specific receptors or enzymes. Potential Therapeutic UsesDerivatives have shown promise as inhibitors for certain enzymes involved in diseases such as fungal infections by inhibiting chitin synthase. |
---|---|
CAS No. | 1955547-24-6 |
Product Name | Spiro[4.5]decan-1-amine hydrochloride |
Molecular Formula | C10H20ClN |
Molecular Weight | 189.73 |
IUPAC Name | spiro[4.5]decan-4-amine;hydrochloride |
Standard InChI | InChI=1S/C10H19N.ClH/c11-9-5-4-8-10(9)6-2-1-3-7-10;/h9H,1-8,11H2;1H |
Standard InChIKey | UUIFRMACMAKKIF-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)CCCC2N.Cl |
Solubility | not available |
PubChem Compound | 122156688 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume